molecular formula C4H7N5O3S2 B12920576 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 113411-20-4

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12920576
CAS No.: 113411-20-4
M. Wt: 237.3 g/mol
InChI Key: XGWOUJYLRFBCTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This process includes the following steps :

    Chlorination: 2-acetylamino-5-mercapto-1,3,4-thiadiazole is dissolved in a mixture of acetic acid and water, cooled to -2°C, and then chlorinated. The reaction temperature is maintained below 5°C.

    Oxidation: The chlorinated product is then oxidized to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonamide derivatives, while substitution reactions can yield a variety of functionalized thiadiazole compounds .

Mechanism of Action

The mechanism of action of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits water permeability of membranes by interacting with aquaporins . This interaction can affect various physiological processes, making it a valuable compound in medical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide apart is its specific functional groups and the unique combination of the thiadiazole ring with the sulfonamide and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industry .

Biological Activity

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 113411-20-4) is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that enhances its pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic effects.

  • Molecular Formula : C₄H₇N₅O₃S₂
  • Molecular Weight : 237.263 g/mol
  • Structural Features : The presence of a thiadiazole ring and a sulfonamide group plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Overview

PathogenActivity ObservedReference
Staphylococcus aureusModerate to Significant
Escherichia coliMIC = 32.6 μg/mL
Pseudomonas aeruginosaModerate
Candida albicansModerate

In a study, compounds derived from the 2-amino-1,3,4-thiadiazole moiety showed promising antibacterial and antifungal activities compared to standard antibiotics like streptomycin and fluconazole. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

Case Study: Cytostatic Properties

Olsen et al. demonstrated that derivatives containing the 2-amino-1,3,4-thiadiazole scaffold exhibited cytostatic effects on cancer cell lines. The study highlighted that modifications at the C-5 position of the thiadiazole ring could enhance anticancer activity significantly.

Table 2: Anticancer Activity Overview

CompoundIC50 Value (μM)Reference
Thiadiazole Derivative A0.49
Thiadiazole Derivative B1.5
2-amino-N-(5-sulfamoyl...)Not specified

The anticancer mechanism is thought to involve interference with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the thiadiazole ring significantly influences the biological activity of the compound. Variations in the amine group and additional functional groups can lead to enhanced potency against specific microbial strains and cancer cell lines.

Properties

CAS No.

113411-20-4

Molecular Formula

C4H7N5O3S2

Molecular Weight

237.3 g/mol

IUPAC Name

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H7N5O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1,5H2,(H2,6,11,12)(H,7,8,10)

InChI Key

XGWOUJYLRFBCTB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N

Origin of Product

United States

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